2-(Mesityloxy)-N-methylethanamine
Description
2-(Mesityloxy)-N-methylethanamine is a secondary amine derivative characterized by a mesityloxy (2,4,6-trimethylphenoxy) group attached to an ethylamine backbone with a methyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in neurotransmitter modulation and receptor binding applications. The mesityloxy group imparts steric bulk and lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-methyl-2-(2,4,6-trimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)12(11(3)8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWTWBCLYGSACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651111 | |
| Record name | N-Methyl-2-(2,4,6-trimethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-32-9 | |
| Record name | N-Methyl-2-(2,4,6-trimethylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(2,4,6-trimethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Mesityloxy)-N-methylethanamine, a compound characterized by its unique structure and potential biological activities, has garnered attention in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and experimental findings.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula . Its structure features a mesityloxy group (derived from mesitylene) attached to an N-methylethanamine moiety. This configuration is expected to influence its solubility, reactivity, and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 221.30 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest it may act as a modulator of neurotransmitter receptors and enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, potentially affecting processes such as cell proliferation and apoptosis.
Case Studies
-
Cell Proliferation Studies :
A study involving MCF-7 breast cancer cells demonstrated that exposure to this compound resulted in altered gene expression related to the cell cycle and proliferation pathways. The compound was shown to significantly impact metabolomic profiles associated with oxidative stress and cellular growth responses . -
Neurotransmitter Interaction :
Research indicated that compounds similar to this compound could interact with serotonin receptors, suggesting potential implications for mood regulation and anxiety disorders. The binding affinity and efficacy of this compound in modulating neurotransmitter systems warrant further investigation.
Table 2: Biological Effects Observed
| Study Type | Effect Observed | Reference |
|---|---|---|
| Cell Proliferation | Altered gene expression in MCF-7 cells | |
| Neurotransmitter Modulation | Potential interaction with serotonin receptors |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The concentration-dependent response indicates its potential as an anticancer agent.
- Cytotoxicity Assay Results : IC50 values for different cell lines were recorded, showcasing significant activity at micromolar concentrations.
In Vivo Studies
While in vitro studies are promising, in vivo research is essential for understanding the pharmacokinetics and therapeutic potential of this compound. Current literature lacks comprehensive in vivo data; however, ongoing studies aim to elucidate these aspects.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
Key Findings:
- Lipophilicity : The tert-butyl-fluoro analog exhibits the highest LogP, suggesting superior blood-brain barrier penetration compared to the mesityloxy derivative .
- Bioactivity Trends: Diphenhydramine analogs (e.g., 2-(diphenylmethoxy)-N-methylethanamine) demonstrate antihistaminic effects, implying that phenoxy substitution patterns influence receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
